molecular formula C14H17FN2O2 B7591366 (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone

(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone

Cat. No. B7591366
M. Wt: 264.29 g/mol
InChI Key: UVMUDPRLKADYCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone, also known as FMIQ, is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of drug discovery. FMIQ belongs to the class of quinoxaline derivatives, which have been shown to possess various biological activities such as antimicrobial, antitumor, and antiviral properties.

Mechanism of Action

The exact mechanism of action of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone is not yet fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and viral replication.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. This compound has also been shown to inhibit the growth and replication of viruses by interfering with their ability to infect host cells.

Advantages and Limitations for Lab Experiments

One advantage of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one limitation is its low solubility in water, which may pose challenges in certain experimental settings.

Future Directions

1. Further studies are needed to elucidate the exact mechanism of action of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone.
2. Exploration of the potential of this compound as a lead compound for the development of new anticancer and antiviral drugs.
3. Investigation of the structure-activity relationship of quinoxaline derivatives to optimize the biological activity of this compound.
4. Development of novel drug delivery systems to improve the solubility and bioavailability of this compound.
5. Examination of the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone involves the condensation of 7-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carboxylic acid and oxalyl chloride in the presence of triethylamine. The resulting intermediate is then treated with 2-hydroxymethyltetrahydrofuran to yield the final product.

Scientific Research Applications

(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone has been extensively studied for its potential application as a lead compound in drug discovery. It has been shown to exhibit promising activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been reported to possess antiviral activity against hepatitis C virus and dengue virus.

properties

IUPAC Name

(7-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2/c1-16-6-7-17(14(18)13-3-2-8-19-13)12-9-10(15)4-5-11(12)16/h4-5,9,13H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMUDPRLKADYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2=C1C=CC(=C2)F)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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